![molecular formula C13H24N4O2 B6628615 [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628615.png)
[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol, also known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity.
Wissenschaftliche Forschungsanwendungen
[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been used in a variety of scientific research applications, particularly in the field of neuroscience. One of the main uses of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol is to study the role of glutamate transporters in neuronal activity. By inhibiting these transporters, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity. This can be useful for studying the effects of glutamate on neuronal function and for developing new treatments for neurological disorders.
Wirkmechanismus
[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol is a selective inhibitor of glutamate transporters, which are responsible for removing the neurotransmitter glutamate from the synaptic cleft. By inhibiting these transporters, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol can increase the concentration of glutamate in the synaptic cleft and alter neuronal activity. [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been shown to be particularly effective at inhibiting the excitatory amino acid transporter 2 (EAAT2), which is the most abundant glutamate transporter in the brain.
Biochemical and Physiological Effects:
[4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase the concentration of glutamate in the synaptic cleft, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been shown to alter the activity of ion channels and receptors in the brain. [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has also been shown to have neuroprotective effects, particularly in models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol is its selectivity for glutamate transporters, which allows researchers to specifically target these transporters and study their role in neuronal activity. However, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol also has limitations as a research tool. For example, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time. Additionally, [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol. One area of interest is the development of new analogs of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol that have improved selectivity and longer half-lives. Another area of interest is the use of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol in combination with other drugs to treat neurological disorders. Finally, there is a need for more research on the long-term effects of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol on neuronal function and behavior.
Synthesemethoden
The synthesis of [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol involves several steps. First, 4-chlorobutanol is reacted with sodium azide to form 4-azidobutanol. Next, this compound is reacted with 1-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid to form the triazole derivative. Finally, the triazole derivative is reduced with sodium borohydride to form [4-[(1-Tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol. The overall yield of this synthesis method is approximately 20%.
Eigenschaften
IUPAC Name |
[4-[(1-tert-butyltriazol-4-yl)methylamino]oxan-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-12(2,3)17-9-11(15-16-17)8-14-13(10-18)4-6-19-7-5-13/h9,14,18H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVNNOGBJCAOIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2(CCOCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.